![molecular formula C19H20ClN3 B2871389 2-(4-Chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine CAS No. 861208-75-5](/img/structure/B2871389.png)
2-(4-Chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 4-chlorophenyl and piperidinomethyl groups in the structure enhances its pharmacological properties, making it a valuable compound for various scientific research applications.
作用机制
Target of Action
Imidazo[1,2-a]pyridines, the core backbone of this compound, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines have been utilized for the development of covalent inhibitors, such as kras g12c inhibitors . This suggests that the compound might interact with its targets through covalent bonding, leading to changes in the target’s function.
Biochemical Pathways
The development of covalent inhibitors like kras g12c inhibitors suggests that it might affect pathways related to the kras g12c mutation .
Result of Action
One of the imidazo[1,2-a]pyridine derivatives was identified as a potent anticancer agent for kras g12c-mutated nci-h358 cells . This suggests that the compound might have potential anticancer effects.
Action Environment
The synthesis and functionalization strategies for imidazo[1,2-a]pyridines, including transition metal catalysis, metal-free oxidation, and photocatalysis, suggest that various chemical and physical conditions might affect the compound’s properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with 4-chlorobenzaldehyde, followed by cyclization and subsequent functionalization. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to promote cyclization, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. The industrial process also includes rigorous quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
2-(4-Chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
科学研究应用
2-(4-Chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
相似化合物的比较
Similar Compounds
- 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
- 3-(Piperidinomethyl)imidazo[1,2-a]pyridine
- 2-Phenylimidazo[1,2-a]pyridine
Uniqueness
2-(4-Chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine is unique due to the presence of both the 4-chlorophenyl and piperidinomethyl groups, which confer distinct pharmacological properties. These structural features enhance its binding affinity to molecular targets and improve its bioavailability, making it a valuable compound for drug development and other scientific research applications.
属性
IUPAC Name |
2-(4-chlorophenyl)-3-(piperidin-1-ylmethyl)imidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3/c20-16-9-7-15(8-10-16)19-17(14-22-11-3-1-4-12-22)23-13-5-2-6-18(23)21-19/h2,5-10,13H,1,3-4,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPLZCJSJQNZNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,4,5-trimethoxy-N-{[4-(2-methoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2871306.png)
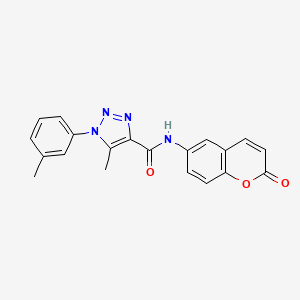
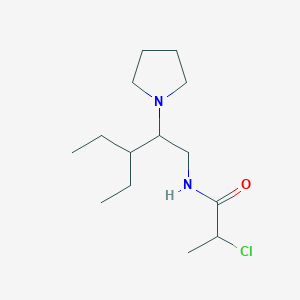
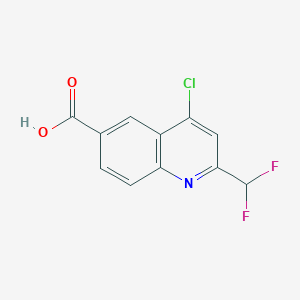
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2871312.png)
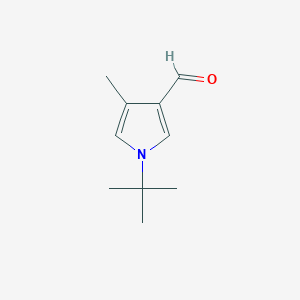
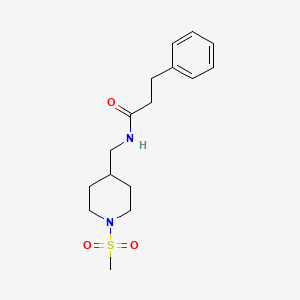
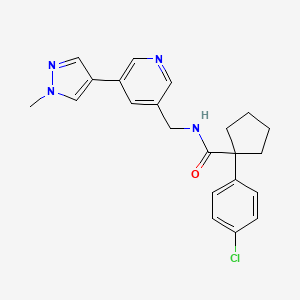
![4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2871318.png)
![2-(2,4-dimethylphenoxy)-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide](/img/structure/B2871320.png)
![4-Tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid](/img/structure/B2871321.png)
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-methoxypropanamide](/img/structure/B2871322.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide](/img/structure/B2871326.png)
![N-[3-[[(E)-3-Methylsulfonylprop-2-enyl]amino]-3-oxopropyl]-1H-indole-2-carboxamide](/img/structure/B2871328.png)
